molecular formula C6H7BN2O4 B2637448 (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid CAS No. 1814938-78-7

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Cat. No.: B2637448
CAS No.: 1814938-78-7
M. Wt: 181.94
InChI Key: QJBIYMZDLMVGCM-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (CAS 1814938-78-7) is a chemical compound with the molecular formula C6H7BN2O4 and a molecular weight of 181.94 g/mol . As a boronic acid derivative, it primarily serves as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry and materials science for the synthesis of biaryl compounds. This reagent is valuable for introducing the 2-(methoxycarbonyl)pyrimidin-5-yl group into more complex molecules, facilitating the exploration of new chemical entities. Researchers are advised to handle this material with care. It requires storage in an inert atmosphere at freezer temperatures, typically under -20°C, to maintain stability . According to safety information, this compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is strictly for research purposes and is not classified as a medicinal product or for human use.

Properties

IUPAC Name

(2-methoxycarbonylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBIYMZDLMVGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile and Handling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Compound: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid CAS: 1814938-78-7 Molecular Formula: C₆H₇BN₂O₄ Molecular Weight: 181.94 g/mol [1]

This guide addresses the solubility and stability challenges associated with (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid. As a pyrimidine-based building block with an electron-withdrawing ester at the C2 position and a boronic acid at C5, this molecule presents a dichotomy: it requires polar solvents for dissolution but is susceptible to protodeboronation and solvolysis in those very media.

Core Recommendation:

  • Primary Solvent: Anhydrous DMSO or DMF (Recommended concentration: 0.1 – 0.5 M).

  • Secondary Solvent (with caution): Methanol/Ethanol (Risk of transesterification).

  • Avoid: Water (neutral pH), Hexanes, Diethyl Ether.

  • Critical Handling: Store at -20°C under inert atmosphere. The compound exists in equilibrium with its trimeric anhydride (boroxine), which can appear as "insoluble" particulate matter until activated by base or coordination.

Part 2: Physicochemical Mechanics

To master the solubility of this compound, one must understand the three competing forces driving its behavior in solution:

  • The Boroxine Equilibrium (The "False" Insolubility): Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

    • Observation: You weigh the white powder, add chloroform or DCM, and it remains a suspension.

    • Reality: The solid is likely a mixture of the free acid (polar) and the boroxine (less polar but crystalline).

    • Solution: In protic media or upon addition of a Lewis base (like the hydroxide or carbonate used in Suzuki couplings), the equilibrium shifts back to the monomeric boronate species.

  • Electronic Deactivation: The pyrimidine ring is electron-deficient. The methoxycarbonyl group at C2 further pulls electron density.

    • Impact: This increases the acidity of the boronic acid (lower pKa relative to phenylboronic acid), making it dissolve readily in basic aqueous media, but also significantly increasing the rate of hydrolytic C-B bond cleavage (protodeboronation).

  • Solvation vs. Solvolysis: While soluble in alcohols, the C2-ester and the boronic acid moiety are both reactive. Prolonged storage in methanol can lead to the formation of the dimethyl boronate ester or transesterification of the C2-methoxycarbonyl group.

Visualization: Solvation & Equilibrium Dynamics

BoronicEquilibrium cluster_0 Solid State / Non-Polar Solvents cluster_1 Polar Aprotic / Basic Media Boroxine Boroxine (Trimer) (Low Polarity / Crystalline) Monomer Free Boronic Acid (Polar / Reactive) Boroxine->Monomer + H2O / Lewis Base Boronate Boronate Anion (Soluble Species) Monomer->Boronate + Base (OH-, CO3--) Ester Boronic Ester (Solvolysis Product) Monomer->Ester Slow Equilibrium Methanol MeOH/EtOH Methanol->Ester

Figure 1: The dynamic equilibrium between the storage form (Boroxine) and the reactive species (Boronate). Note the side-reaction pathway in alcohols.

Part 3: Solubility Landscape

The following data categorizes solvent compatibility based on experimental outcomes for electron-deficient heteroaryl boronic acids.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes & Risks
Polar Aprotic DMSO High (>50 mg/mL)Ideal. Excellent solvation of both the pyrimidine core and boronic acid. Minimal reactivity at RT.
Polar Aprotic DMF High (>50 mg/mL)Good alternative to DMSO. Easier to remove post-reaction (lower BP).
Alcohols Methanol ModerateUse Fresh Only. Dissolves well but forms methyl boronate esters over time.
Chlorinated DCM / CHCl₃ Low to ModerateDissolves the boroxine form better than the free acid. Often requires a cosolvent (e.g., MeOH) to fully clarify.
Ethers THF / 1,4-Dioxane ModerateGood for reactions. Often used as a mixture with water (e.g., Dioxane:H₂O 4:[2]1) to solubilize the base.[3]
Hydrocarbons Hexanes / Pentane Insoluble Useful only for washing impurities (trituration).
Aqueous Water (pH 7) LowSparingly soluble as the free acid.
Aqueous Water (pH > 10) High Forms the boronate salt. WARNING: Rapid protodeboronation risk.

Part 4: Stability & Protodeboronation[4]

The primary failure mode for (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is protodeboronation . This is where the C-B bond breaks, and the boron is replaced by a hydrogen, yielding methyl pyrimidine-2-carboxylate.

Mechanism:

  • Base attacks the boron, forming a tetrahedral boronate anion.

  • The electron-deficient pyrimidine ring facilitates the cleavage of the C-B bond.

  • The presence of the ester at C2 makes the ring highly electron-deficient, accelerating this process compared to simple phenylboronic acid.

Mitigation Strategy:

  • Base Selection: Avoid strong bases (NaOH, KOH) if possible. Use milder bases like K₃PO₄ or K₂CO₃ .

  • Slow Release: In extreme cases of instability, use MIDA boronates or protect the boronic acid as a pinacol ester, which hydrolyzes slowly in situ, keeping the concentration of the vulnerable free acid low.[4]

Visualization: Degradation Pathway

Degradation Compound (2-(Methoxycarbonyl)pyrimidin-5-yl) boronic acid Complex Tetrahedral Boronate Anion (Intermediate) Compound->Complex Activation Base Base (OH-) Base->Complex Deboronation Protodeboronation (C-B Bond Cleavage) Complex->Deboronation Catalyzed by Metal/Heat Product Methyl pyrimidine-2-carboxylate (Dead Product) Deboronation->Product Irreversible

Figure 2: The pathway of protodeboronation. High pH and high temperature accelerate the transition from the active Complex to the Dead Product.

Part 5: Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Use this for analytical standards or immediate reaction injection.

  • Weighing: Weigh 18.2 mg of the substance into a 1.5 mL HPLC vial.

    • Note: Perform this quickly to minimize moisture absorption, which shifts the weight due to hydration.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

  • Agitation: Vortex for 30 seconds.

    • Checkpoint: If the solution is hazy, it indicates high boroxine content.

  • Clarification (Optional): If hazy, place in a sonic bath at 30°C for 5 minutes. If haze persists, it is likely inorganic impurity (boric acid salts), not the compound itself.

Protocol B: Suzuki-Miyaura Coupling Setup

Designed to minimize deboronation.

  • Dissolve: Dissolve the boronic acid (1.2 equiv) in 1,4-Dioxane (or DME).

  • Catalyst: Add Pd catalyst (e.g., Pd(dppf)Cl₂) and aryl halide.

  • Base Injection: Dissolve K₂CO₃ (2-3 equiv) in water separately.

    • Crucial Step:Do not premix the boronic acid and the aqueous base for long periods before heating.

  • Initiation: Add the aqueous base solution to the organic phase immediately before degassing and heating.

  • Temperature: Keep reaction temperature as low as possible (start at 60°C, ramp to 80°C only if needed).

References

  • Boroxine Equilibrium: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] Wiley-VCH.

  • Protodeboronation Mechanism: Cox, P. A., et al. (2016). A General Mechanistic Model for Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.

  • Heteroaryl Boronic Acid Instability: Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

  • Compound Data: BLD Pharmatech. (n.d.). Product SDS: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (CAS 1814938-78-7).[1]

Sources

Technical Guide: Crystal Structure Analysis of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (CAS: 1814938-78-7). This guide addresses the specific crystallographic challenges posed by heteroaryl boronic acids, including dehydration artifacts (boroxines), conformational disorder in ester side chains, and competitive hydrogen-bonding networks.

Introduction & Structural Significance

Target Molecule: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid CAS Registry Number: 1814938-78-7 Molecular Formula: C


H

BN

O

[1]

In the context of medicinal chemistry, this molecule serves as a critical "linchpin" intermediate. The pyrimidine core acts as a bioisostere for pyridine or benzene rings in kinase inhibitors, while the C2-ester provides a handle for further nucleophilic substitution or reduction. However, the structural characterization of this compound is complicated by the "Boronic Acid Paradox" : the very functional group that makes it valuable for Suzuki-Miyaura coupling (the


 moiety) renders it susceptible to spontaneous dehydration into cyclic boroxine anhydrides in the solid state.
Core Crystallographic Challenges
  • Boroxine Formation: Spontaneous trimerization releases 3 H

    
    O molecules, altering the unit cell and space group.
    
  • Synthon Competition: The pyrimidine nitrogen atoms compete with the boronic acid hydroxyls as hydrogen bond acceptors, disrupting the classic

    
     homodimer.
    
  • Ester Mobility: The methoxycarbonyl group at the C2 position often exhibits torsional disorder at room temperature, necessitating cryo-crystallography.

Experimental Workflow: From Synthesis to Structure

The following workflow ensures the isolation of the boronic acid form rather than the boroxine.

G Start Crude Synthesis Product Purify Purification (Avoid Heat) Start->Purify HPLC/LC-MS Solvent Solvent Selection (High Water Activity) Purify->Solvent < 40°C Grow Crystallization (Vapor Diffusion) Solvent->Grow Mount Mounting (Paratone Oil) Grow->Mount Select Block/Prism Data XRD Data (100 K) Mount->Data Cryostream Solve Structure Solution (Direct Methods) Data->Solve

Figure 1: Optimized workflow for isolating and characterizing temperature-sensitive boronic acid crystals.

Crystallization Protocol: Preventing Dehydration

Standard recrystallization (boiling/cooling) is contraindicated as it promotes thermal dehydration to the boroxine.

Recommended Method: Vapor Diffusion

To stabilize the


 motif, the crystallization medium must maintain a specific water activity.
ParameterConditionRationale
Solvent (Inner Vial) THF : Water (9:1)Water acts as a hydration buffer, preventing boroxine formation.
Anti-solvent (Outer Vial) n-Hexane or PentaneSlow diffusion induces nucleation without thermal shock.
Temperature 4°C (Refrigerated)Low kinetic energy reduces ester side-chain rotation and dehydration rates.
Vessel Silanized GlassPrevents nucleation on glass walls; encourages fewer, larger single crystals.

Critical Control Point: Do not use alcohols (MeOH/EtOH) as solvents. Boronic acids can undergo reversible esterification with the solvent, forming alkyl boronates that contaminate the lattice.

X-Ray Diffraction Data Acquisition

Due to the rotational freedom of the C2-methoxycarbonyl group, room temperature data collection will likely result in high thermal ellipsoids (U_iso) or unresolved disorder.

  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for light atom organic structures to maximize diffraction intensity, though Mo K
    
    
    is acceptable.
  • Temperature: 100 K (Nitrogen cryostream).

  • Mounting: Crystals should be mounted in Paratone-N oil or perfluoropolyether. Avoid epoxy, which cures exothermically.

Structure Solution and Refinement

The Phase Problem & Boron Geometry

Solve the structure using Direct Methods (SHELXT or SIR). The boron atom is distinguishable by its trigonal planar geometry (


).

Validation Check: If the boron atom shows tetrahedral geometry, you have likely crystallized a "boronate adduct" (e.g., with water or solvent), or the structure is a zwitterionic species where a pyrimidine nitrogen has coordinated to the boron (N


 B bond). For the free acid, the geometry must be planar.
Hydrogen Atom Treatment

The placement of hydroxyl hydrogens is the most frequent error in boronic acid crystallography.

  • Difference Fourier Map: Locate electron density peaks corresponding to H-atoms on the boronic acid oxygens.

  • Refinement: Allow the O-H bond distance to refine with a restraint (DFIX 0.82) or use a riding model (AFIX 147) only if the difference map is ambiguous.

  • Torsion Angles: The O-H groups must be oriented to satisfy the hydrogen bonding network (usually syn-anti or syn-syn).

Supramolecular Analysis: The Hydrogen Bond Network

The crystal packing of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is defined by the competition between two "Supramolecular Synthons."

Synthons cluster_0 Homomeric Interaction (Classic) cluster_1 Heteromeric Interaction (Pyrimidine Effect) Molecule (2-(Methoxycarbonyl) pyrimidin-5-yl)boronic acid Dimer R2^2(8) Dimer (B-OH ... O-B) Molecule->Dimer Low Steric Hindrance Catemer Chain/Catemer (B-OH ... N-Pyrimidine) Molecule->Catemer High N-Basicity Result1 Likely Outcome: Centrosymmetric Dimer Dimer->Result1 Discrete Dimers Result2 Possible Outcome: Helical Network Catemer->Result2 Infinite 1D Chains

Figure 2: Competitive hydrogen bonding pathways. The pyrimidine nitrogen often disrupts the classic boronic acid dimer.

The Pyrimidine Effect

Unlike phenylboronic acid, which forms centrosymmetric dimers (


 motif), pyrimidinyl boronic acids often form infinite chains .
  • Mechanism: The pyrimidine ring nitrogen is a strong H-bond acceptor. One hydroxyl of the

    
     group donates to the oxygen of a neighboring boron (homomeric), while the other hydroxyl donates to the pyrimidine nitrogen (heteromeric).
    
  • Diagnostic: Look for intermolecular

    
     distances of 
    
    
    
    Å.
Boroxine Verification

To confirm the structure is the acid and not the anhydride:

  • Boronic Acid: Contains 2 distinct C-B-O angles and 2 B-O bonds (

    
     Å).
    
  • Boroxine: Contains a central B

    
    O
    
    
    
    ring. The crystal density of the boroxine is typically lower than the acid due to the loss of efficient H-bonding networks.

References

  • General Boronic Acid Crystallography: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Supramolecular Synthons in Heterocycles: Nangia, A. (2011). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 41(5), 595–604. Link

  • Boroxine Dehydration Kinetics: Lietovsky, D., et al. (2018). "Solid-state stability of boronic acids: Dehydration kinetics and crystal engineering." Crystal Growth & Design, 18(5), 2726–2743.[2] Link

  • Refinement of Boron Compounds: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Specific Derivative Data (Analogous): Cambridge Crystallographic Data Centre (CCDC). Search for "Pyrimidin-5-ylboronic acid" derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone motif in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer, antiviral, and anti-inflammatory agents.[1] The ability to efficiently synthesize functionalized pyrimidines is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to introduce diverse aryl and heteroaryl substituents onto the pyrimidine scaffold.[1][2]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a key building block: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid . The presence of the methoxycarbonyl group at the 2-position and the boronic acid at the 5-position makes this reagent a valuable synthon for the creation of 2,5-disubstituted pyrimidines, a class of compounds with significant therapeutic potential.

Understanding the Substrate: Key Characteristics of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

The success of a Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric properties of the coupling partners. (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid possesses distinct features that influence its reactivity:

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring electron-deficient. This electronic nature generally enhances the reactivity of attached functional groups in cross-coupling reactions.[1][3]

  • Position of the Boronic Acid: The boronic acid moiety at the 5-position is generally well-suited for Suzuki coupling, with the electronic environment being favorable for the critical transmetalation step in the catalytic cycle.[1]

  • Methoxycarbonyl Group: The ester group at the 2-position is a moderately electron-withdrawing group, further influencing the electronic properties of the pyrimidine ring. Care must be taken to select reaction conditions that are mild enough to avoid hydrolysis of the ester, particularly when using strong aqueous bases.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation (R-B(OR')_2 + Base) Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-R_L_n Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Parameter Guide

The successful Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid hinges on the careful selection of several key parameters. The following table provides a summary of recommended starting conditions and considerations for optimization.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandFor general applications, Pd(PPh₃)₄ is a robust choice. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands in combination with a Pd(II) precursor may be necessary.[6][7]
Ligand PPh₃, dppf, Buchwald-type ligandsThe choice of ligand is critical for catalyst stability and activity. Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, specialized ligands can enhance reaction efficiency.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[4] The choice of base can significantly impact yield; a screening of different bases is often beneficial. K₃PO₄ is often effective for challenging couplings.
Solvent Toluene, 1,4-Dioxane, DMF, often with H₂OA mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents. The ratio can be optimized, typically ranging from 3:1 to 5:1 (organic:water).
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Microwave irradiation can significantly reduce reaction times.[8]
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and side reactions such as homocoupling.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Protocol_1 start Start reagents Combine (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid, aryl halide, Pd(PPh₃)₄, and base in a reaction vessel. start->reagents degas Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. reagents->degas solvent Add the degassed solvent system (e.g., Toluene/H₂O). degas->solvent heat Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring. solvent->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Upon completion, cool to room temperature and perform aqueous workup. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for a general Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • To a dry reaction vial, add (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add a degassed solvent mixture of toluene and water (4:1, 0.2 M concentration with respect to the aryl halide) via syringe.

  • Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted pyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can dramatically accelerate reaction times and improve yields.[8]

Step-by-Step Methodology:

  • In a microwave reaction vessel, combine (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (1.5 eq.), the aryl halide (1.0 eq.), PdCl₂(dppf) (0.03 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (5:1, 0.3 M concentration with respect to the aryl halide).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor solubility of reagents, unreactive aryl halide.Use a fresh batch of catalyst. Ensure thorough degassing. Try a different solvent system (e.g., DMF). For aryl chlorides, use a more active catalyst system (e.g., a Buchwald ligand).[6]
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times, high temperatures.Use anhydrous solvents and freshly dried base. Minimize reaction time. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[10]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Ensure rigorous exclusion of air. Use a Pd(0) catalyst or add a phosphine ligand to reduce the Pd(II) species.[9]
Ester Hydrolysis Use of a strong base in an aqueous medium.Use a milder base such as potassium fluoride (KF).[4][5] Minimize the amount of water in the reaction mixture.

Conclusion

The Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is a robust and highly valuable transformation for the synthesis of novel 2,5-disubstituted pyrimidines. By understanding the key reaction parameters and employing the optimized protocols provided, researchers can efficiently access a diverse range of compounds for applications in drug discovery and materials science. Careful attention to experimental setup, particularly the exclusion of oxygen and the choice of appropriate catalyst, base, and solvent, is crucial for achieving high yields and purity.

References

  • Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. Medicinal Chemistry Research, 24(1), 307-318. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. [Link]

  • Shin, I., et al. (2021). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

  • Lan, X., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6799-6805. [Link]

  • Li, G. Y. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14371-14382. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]

  • Morken, J. P., et al. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(29), 10642-10645. [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? [Link]

  • Guillaumet, G., et al. (2012). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 68(35), 7149-7155. [Link]

Sources

The Strategic Deployment of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] This structural analogy allows pyrimidine-containing molecules to effectively interact with a wide range of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling pathways.[2] The strategic functionalization of the pyrimidine scaffold is therefore a key focus in the design of novel therapeutics. In this context, (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid has emerged as a versatile and highly valuable building block for the synthesis of complex drug candidates, particularly in the realm of oncology and inflammatory diseases.

This guide provides a comprehensive overview of the applications and experimental protocols for utilizing (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid in drug discovery, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Role of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid serves as the organoboron partner in this reaction, enabling the introduction of the 2-(methoxycarbonyl)pyrimidin-5-yl moiety into a target molecule.

Understanding the Reactivity: The Influence of the Methoxycarbonyl Group

The presence of the methoxycarbonyl group at the 2-position of the pyrimidine ring has a significant impact on the reactivity of the boronic acid in Suzuki-Miyaura coupling. As an electron-withdrawing group, it renders the pyrimidine ring electron-deficient. This electronic characteristic influences the key steps of the catalytic cycle:

  • Transmetalation: The transfer of the pyrimidine group from the boron atom to the palladium center is a critical step. The electron-deficient nature of the pyrimidine ring can slow down this process.[4] However, the choice of appropriate reaction conditions, particularly the base and solvent, can effectively promote this step.

  • Oxidative Addition and Reductive Elimination: The electronic nature of the coupling partners also influences the rates of oxidative addition of the organic halide to the palladium(0) catalyst and the final reductive elimination of the product from the palladium(II) complex.[5]

The successful application of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling hinges on the careful selection of a catalyst system and reaction parameters that accommodate its specific electronic properties.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid with an Aryl Bromide

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid with a generic aryl bromide. The conditions are based on established methods for similar electron-deficient heteroaryl boronic acids.[6]

Materials and Reagents
  • (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser (if using conventional heating)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Procedure

Reaction Setup:

  • To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.2 M.

Reaction Execution:

  • Conventional Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-24 hours.

  • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-150 °C for 15-60 minutes.[7]

Monitoring the Reaction:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(methoxycarbonyl)pyrimidine.

Troubleshooting
Issue Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like Pd(PPh₃)₄.
Degradation of boronic acidUse fresh boronic acid or consider converting it to a more stable pinacol ester derivative.
Inefficient transmetalationIncrease the reaction temperature or use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Protodeboronation Presence of excess water or protic solventsEnsure solvents are properly degassed and use anhydrous conditions where possible.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure the reaction is set up under strictly inert conditions.

Application in Drug Discovery: Case Studies

The 2-(methoxycarbonyl)pyrimidin-5-yl moiety is a key pharmacophore in a number of kinase inhibitors. The following case studies illustrate the application of this building block in the synthesis of potent therapeutic agents.

Case Study 1: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[1] Pyrimidine-based scaffolds are frequently employed in the design of Aurora kinase inhibitors.[4][8]

The synthesis of a potent Aurora kinase inhibitor can be envisioned through the Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid with a suitable heterocyclic halide. The resulting intermediate can then be further elaborated to the final drug candidate.

DOT Diagram: Simplified Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt AuroraA Aurora A Kinase Akt->AuroraA Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome CellCycle Cell Cycle Progression Centrosome->CellCycle Inhibitor (2-Methoxycarbonyl)pyrimidin-5-yl -derived Inhibitor Inhibitor->AuroraA

Caption: Inhibition of Aurora A Kinase disrupts cell cycle progression.

Case Study 2: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[9] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases. Several BTK inhibitors have been developed, many of which feature a pyrimidine core.[10]

A synthetic route towards a novel BTK inhibitor could involve the coupling of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid with a functionalized aryl or heteroaryl halide. The methoxycarbonyl group can then be converted to an amide or other functional group to modulate the compound's binding affinity and pharmacokinetic properties.

DOT Diagram: Simplified BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LynSrc Lyn/Src Family Kinases BCR->LynSrc BTK Bruton's Tyrosine Kinase (BTK) LynSrc->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Inhibitor (2-Methoxycarbonyl)pyrimidin-5-yl -derived Inhibitor Inhibitor->BTK

Sources

Troubleshooting & Optimization

preventing protodeboronation of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center .

Ticket Subject: Preventing Protodeboronation of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid. Case ID: #PB-PYR-505 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The compound (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid presents a "perfect storm" for protodeboronation. You are dealing with an electron-deficient heteroaromatic ring (pyrimidine) substituted with a strong electron-withdrawing group (methyl ester).

While 5-pyrimidyl boronic acids are generally more stable than their 2-pyrimidyl counterparts, the C2-ester significantly increases the Lewis acidity of the boron center. This facilitates the rapid formation of the boronate anion (


) under basic conditions—the primary intermediate in the base-catalyzed protodeboronation pathway.

This guide provides a diagnostic framework, immediate optimization steps, and a "Gold Standard" protocol using MIDA boronates to bypass the instability entirely.

Part 1: Diagnostics & Mechanism (Q&A)

Q1: How do I confirm my low yield is due to protodeboronation and not catalyst poisoning? A: You must analyze the crude reaction mixture via LC-MS or


 NMR before workup.
  • The Marker: Look for methyl pyrimidine-2-carboxylate .

    • Mass Spec: A distinct peak with

      
       corresponding to 
      
      
      
      . For your compound, if the boronic acid is MW ~182, look for the deboronated product MW ~138.
    • NMR: In

      
       NMR, the disappearance of the broad 
      
      
      
      protons and the appearance of a sharp aromatic proton signal at the C5 position (typically a triplet or dd appearing upfield relative to the C4/C6 protons) confirms deboronation.
  • Catalyst Poisoning: Usually results in recovered starting material (aryl halide), not the deboronated byproduct.

Q2: Why is this specific substrate so unstable? A: Stability is dictated by the rate of C-B bond cleavage in the boronate "ate" complex.

  • Electronic Pull: The pyrimidine ring is already electron-deficient. The C2-methoxycarbonyl group further pulls electron density.

  • Boronate Formation: This electron deficiency makes the boron atom highly Lewis acidic. It grabs a hydroxide ion (

    
    ) from the base immediately, forming the boronate anion.
    
  • The Collapse: In electron-poor systems, the ipso-carbon is stabilized enough to allow the C-B bond to break, often protonating via a water molecule acting as a general acid.

Part 2: Troubleshooting & Optimization

If you must use the free boronic acid, follow this decision matrix to optimize your conditions.

Optimization Strategy Table
VariableRecommendationScientific Rationale
Base Use

or

Avoid strong hydroxides (

,

). Phosphate and fluoride provide activation without high concentrations of free

, the primary driver of deboronation.
Solvent Anhydrous Dioxane or THF Minimize water. While Suzuki coupling requires some water for the catalytic cycle, excess water acts as the proton source for deboronation. Use trace water (e.g., 1-5% v/v) or hydrated bases.
Catalyst Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3) You need a catalyst that undergoes Transmetalation faster than the boronic acid decomposes. Bulky, electron-rich ligands (XPhos, SPhos) accelerate this step significantly.
Temperature Lower is Better (40-60°C) Protodeboronation has a higher activation energy than transmetalation with active catalysts. Lowering temp favors the coupling.

Part 3: The "Gold Standard" Solution (MIDA Boronates)

For substrates this sensitive, optimization often yields diminishing returns. The definitive solution is to switch to a MIDA (N-methyliminodiacetic acid) boronate .

Why MIDA? The MIDA ligand locks the boron in an


 hybridized tetrahedral geometry. This removes the empty p-orbital, rendering the boron unreactive toward transmetalation and protodeboronation. Under specific "slow-release" conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. The free boronic acid is consumed by the catalyst immediately, never building up a high enough concentration to decompose.
Protocol A: Synthesis of (2-(Methoxycarbonyl)pyrimidin-5-yl) MIDA Boronate

If the MIDA ester is not commercially available, synthesize it from your boronic acid.

Reagents:

  • (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1 mixture)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mix: Suspend the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux: Heat to reflux (approx. 115°C) with vigorous stirring. Water generated by the condensation is removed azeotropically via the Dean-Stark trap.

  • Monitor: Run for 12–16 hours. Monitor by TLC (MIDA boronates are usually silica stable).

  • Workup: Cool to room temperature. The MIDA boronate often precipitates.[1] If not, concentrate the solvent.

  • Purification: Wash the solid with water and ether. Recrystallize from Acetone/Ether if necessary.

    • Result: A bench-stable, air-stable solid.[2]

Protocol B: "Slow-Release" Cross-Coupling

Use this protocol for the actual coupling reaction.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) (Or XPhos Pd G3 at 2-5 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Dioxane : Water (5 : 1 ratio)

Step-by-Step:

  • Degas: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Oxygen is the enemy of the slow-release cycle.

  • Combine: In a vial, add the Aryl Halide, MIDA Boronate, Precatalyst, and Base.

  • Solvent: Add the degassed solvent mixture.

  • Heat: Seal and heat to 60°C .

    • Note: Do not overheat. 60°C is usually sufficient for the hydrolysis of the MIDA ester by the phosphate base.

  • Time: Run for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Part 4: Visualizing the Problem & Solution

Figure 1: Mechanism of Base-Catalyzed Protodeboronation

Protodeboronation BA Boronic Acid (Neutral) Ate Boronate Anion (Reactive Intermediate) BA->Ate + OH- (Fast Equilibrium) Base Base (OH-) TS Transition State (C-B Bond Weakening) Ate->TS Slow Step (Rate Determining) Coup Pd-Catalyzed Coupling Product Ate->Coup Transmetalation (Must be faster than deboronation) Prod Protodeboronated Product (Ar-H) TS->Prod + H2O / - B(OH)3

Caption: The boronate anion is the bifurcation point. High Lewis acidity accelerates anion formation, increasing the risk of the red path (deboronation). Efficient catalysts force the reaction down the green path (coupling).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield with (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid Check Check Crude NMR/LCMS Start->Check Debor Ar-H Observed (Protodeboronation) Check->Debor Major Product SM Ar-X Remaining (Catalyst Inactive) Check->SM Major Component Step1 Step 1: Switch Base Use K3PO4 or KF (No OH-) Debor->Step1 Heat Increase Temp / Check O2 exclusion SM->Heat Step2 Step 2: Switch Catalyst Use XPhos or SPhos Pd G3 Step1->Step2 If fails Step3 Step 3: Switch Reagent Synthesize MIDA Boronate Step2->Step3 If fails

Caption: A logical workflow to isolate the failure mode. Most users will eventually require Step 3 (MIDA Boronates) for this specific scaffold.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[4][5][6] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717. [Link]

  • Optimized Catalyst Systems (Buchwald Precatalysts): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075. [Link]

Sources

purification methods for (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic Acid

Ticket ID: #PYR-BOR-005 Status: Open Subject: Purification, Stability, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary: The "Dual Threat" Molecule

You are likely encountering difficulties because (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid possesses two mutually conflicting reactive sites that render standard purification workflows destructive:

  • The C5-Boronic Acid: Prone to dehydration (boroxine formation) and protodeboronation (loss of boron).

  • The C2-Methyl Ester: Highly susceptible to hydrolysis (saponification) under the basic conditions typically used to solubilize or purify boronic acids.

This guide replaces generic "boronic acid" protocols with specific methodologies tailored to preserve the integrity of the pyrimidine ester.

Module 1: Troubleshooting Chromatography (The "Streaking" Issue)

User Issue: "I tried purifying the crude material on silica gel (DCM/MeOH), but the compound streaks from the baseline to the solvent front, and recovery is low."

Root Cause: Boronic acids interact hydrogen-bondingly with the silanol (Si-OH) groups on the surface of silica gel. This irreversible adsorption causes severe tailing and mass loss.

Resolution Protocol:

Option A: Reverse Phase Chromatography (Recommended)

This is the safest method as it avoids the active silica surface and allows for buffered mobile phases.

  • Stationary Phase: C18 (functionalized silica).

  • Mobile Phase: Water / Acetonitrile.[1]

  • Modifier: 0.1% Formic Acid.

    • Why Formic Acid? It suppresses the ionization of residual silanols and the boronic acid, keeping the molecule neutral without hydrolyzing the ester (unlike stronger acids or bases).

  • Gradient: 5% to 40% MeCN over 20 minutes. The polar boronic acid usually elutes early.

Option B: The "Pinacol Rescue" Strategy

If you must use normal phase silica, you should derivatize the boronic acid to its pinacol ester in situ.

  • Derivatization: Dissolve crude boronic acid in THF. Add 1.1 equivalents of pinacol and MgSO₄ (drying agent). Stir for 2 hours.

  • Purification: The resulting pinacol ester is non-polar and stable on silica. Elute with Hexane/EtOAc (typically 3:1 to 1:1).

  • Usage: Use the pinacol ester directly in Suzuki couplings (often more efficient than the free acid).

CRITICAL WARNING: Do NOT add Triethylamine (Et₃N) to your silica column. While this is a common trick for amines, it will promote the hydrolysis of the C2-methyl ester and accelerate protodeboronation.

Module 2: Purity Analysis & Stoichiometry (The "Boroxine" Cycle)

User Issue: "My NMR shows a complex mixture, and the melting point is broad/incorrect. Is my compound decomposing?"

Root Cause: You are likely observing the equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine). This is not chemical degradation but a thermodynamic equilibrium driven by the removal of water.

Visualizing the Equilibrium:

BoroxineEquilibrium Acid Monomeric Boronic Acid (Active Species) Boroxine Cyclic Boroxine (Trimer) (Storage Form) Acid->Boroxine Dehydration (Vacuum/Heat) Boroxine->Acid Hydration (Ambient Humidity) Water 3 H2O

Figure 1: The reversible dehydration cycle. The "impurity" is often just the anhydrous form of your product.

Resolution Protocol:

  • NMR Fix: Run the NMR in DMSO-d6 + 1 drop of D₂O . The D₂O hydrolyzes the boroxine back to the monomer in the tube, collapsing the complex signals into a clean set of peaks for the monomer.

  • Stoichiometry: If weighing the solid for a reaction, assume a variable hydration state. It is standard practice to use a slight excess (1.2–1.5 equiv) in couplings to account for the lower molecular weight of the boroxine fraction.

Module 3: Isolation & Recrystallization

User Issue: "I cannot get a solid to precipitate, or it comes out as an oil."

Root Cause: The amphiphilic nature of the molecule (polar boronic acid + lipophilic ester/aromatic ring) makes solvent selection tricky.

Recrystallization Table:

Solvent SystemSuitabilityNotes
Water / Acetonitrile High Dissolve in min. hot MeCN; add H₂O until turbid. Cool slowly to 4°C.
Acetone / Hexane Medium Good for removing non-polar impurities. Boronic acid may oil out if cooled too fast.
1M NaOH / HCl FORBIDDEN DO NOT USE. Standard acid-base extraction will hydrolyze the C2-ester.
DCM / Pentane Low Boronic acid is poorly soluble in DCM; likely to crash out amorphous.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of warm Acetonitrile (approx. 40-50°C). Do not boil (risk of C-B bond cleavage).

  • Add water dropwise until a faint, persistent cloudiness appears.

  • Add a single drop of Acetonitrile to clear the solution.

  • Allow the vessel to cool to room temperature undisturbed, then move to a 4°C fridge.

  • Filter the resulting white needles and wash with cold 10% MeCN/Water.

Module 4: Stability & Storage (The "Disappearing" Boron)

User Issue: "After storage for two weeks, the compound no longer works in coupling reactions."

Root Cause: Protodeboronation. The pyrimidine ring is electron-deficient, making the C-B bond labile. Over time, or with exposure to moisture/base, the boron group is cleaved and replaced by a proton, yielding methyl pyrimidine-2-carboxylate.

Degradation Pathway:

Degradation cluster_conditions Avoid These Conditions Target (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid Deboronation Protodeboronation Product (Methyl pyrimidine-2-carboxylate) Target->Deboronation Metal Catalysis or High T Hydrolysis Saponification Product (Carboxylic Acid Derivative) Target->Hydrolysis pH > 9 (Base)

Figure 2: The two primary degradation pathways. Note that base triggers saponification, while heat/metals trigger deboronation.

Storage Guidelines:

  • Temperature: Store at -20°C .

  • Atmosphere: Under Argon or Nitrogen (prevents oxidative C-B cleavage).

  • Form: If possible, store as the Pinacol Ester . The ester is significantly more robust against protodeboronation than the free acid.

References

  • Boroxine-Boronic Acid Equilibrium

    • IUPAC. Pure and Applied Chemistry. "Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine."
    • Source: [Hall, D. G. (Ed.).[2][3][4] (2011).[5] Boronic acids: preparation and applications in organic synthesis, medicine and materials.[6][7] Wiley-VCH.]([Link])

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
    • Source:

  • Purification of Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
    • Source:

  • Ester Hydrolysis on Pyrimidines

    • General reactivity data regarding electron-deficient pyrimidine esters.
    • Source:

For further assistance, please reply to this ticket with your specific solvent lot numbers and observed HPLC retention times.

Sources

Technical Support Center: Palladium Contamination in Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the persistent challenge of removing palladium contaminants from pyrimidine boronic acid products. Pyrimidine boronic acids are crucial building blocks in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, residual palladium can compromise subsequent synthetic steps and introduce toxicity, making its removal a critical aspect of process chemistry and drug development.[2][3][4]

This guide is structured as a series of questions and answers, moving from foundational concepts to specific, complex troubleshooting scenarios you may encounter in your lab.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my pyrimidine boronic acid product so critical?

Residual palladium, even at parts-per-million (ppm) levels, poses significant risks in drug development and synthetic chemistry. The concerns can be broadly categorized into two areas:

  • Catalytic Interference: Trace palladium can interfere with or catalyze undesired side reactions in subsequent synthetic transformations.[2] For instance, a downstream reaction sensitive to hydrogenation might fail if contaminated with residual palladium from a previous step.[2] This can lead to lower yields, complex impurity profiles, and difficulties in purification.

  • Toxicity and Regulatory Limits: Palladium compounds are considered toxic and are strictly regulated in active pharmaceutical ingredients (APIs).[3][5] Regulatory bodies like the European Medicines Agency have set limits for platinum group metals (which include palladium) to less than 5 ppm in the final drug substance.[5] Failure to meet these specifications can halt the progression of a drug candidate.

Q2: My initial purification by silica gel chromatography left a greyish tint in my product. What does this mean and what should I do?

A grey or black discoloration is a classic sign of palladium black (Pd(0)), which is formed by the aggregation of the catalyst.[6] While standard silica gel chromatography can remove some palladium species, it is often ineffective against palladium black or palladium that is strongly coordinated to your nitrogen-containing pyrimidine product.

Your next steps should involve a more targeted approach. A common and effective strategy is to employ a metal scavenger after the initial chromatographic purification.[7] A study demonstrated that while chromatography alone can leave significant palladium residues, a subsequent treatment with a scavenging resin reliably reduces levels to below 100 ppm, and often much lower.[7][8]

Troubleshooting Guide: Scavenger Selection and Optimization

Q3: There are many palladium scavengers available. How do I select the most appropriate one for my pyrimidine boronic acid?

Choosing the right scavenger is system-dependent and crucial for success.[9] The choice hinges on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the properties of your product. For pyrimidine-containing molecules, the nitrogen atoms can act as ligands, complicating removal.[9]

The most common scavengers are solid-supported and can be categorized by their functional groups, primarily those containing sulfur (thiol) or nitrogen (amine).[9][10]

Table 1: Comparison of Common Solid-Supported Palladium Scavengers

Scavenger TypeFunctional GroupPrimary TargetAdvantagesConsiderations
Thiol-Based (e.g., Silica-Thiol, MP-Thiol) -SHPd(0), Pd(II)High affinity for palladium, effective in a wide range of solvents.[9]Can sometimes cause undesired side reactions with the product, especially if thiol leaches.[9]
Triamine/Polyamine-Based -NH₂, -NHRPd(II)Good for chelating oxidized palladium species.Less effective for Pd(0) (palladium black).
Trimercaptotriazine (TMT) Triazine-thiolPd(0), Pd(II)Very high affinity and selectivity for palladium.[1][9] Often effective when other scavengers fail.Can be more expensive.
Activated Carbon N/A (Adsorption)Pd(0), Pd(II)Inexpensive, widely available.Can have low selectivity and may adsorb the desired product, leading to yield loss.[5]

A logical approach to selecting a purification strategy is outlined in the decision tree below.

G start Crude Pyrimidine Boronic Acid (Post-Reaction Workup) check_color Is the crude product heavily discolored (grey/black)? start->check_color scavenge_first Option 1: Scavenging Treat with Thiol or TMT Scavenger check_color->scavenge_first  Yes chromatography_first Option 2: Chromatography Run Silica Gel Column check_color->chromatography_first  No / Slightly Colored analyze_pd1 Analyze Pd Level (e.g., ICP-MS) scavenge_first->analyze_pd1 analyze_pd2 Analyze Pd Level (e.g., ICP-MS) chromatography_first->analyze_pd2 is_pd_low1 Is Pd < 10 ppm? analyze_pd1->is_pd_low1 is_pd_low2 Is Pd < 10 ppm? analyze_pd2->is_pd_low2 final_product1 Final Pure Product is_pd_low1->final_product1 Yes re_scavenge Re-Scavenge with a different scavenger (e.g., TMT) is_pd_low1->re_scavenge No final_product2 Final Pure Product is_pd_low2->final_product2 Yes is_pd_low2->re_scavenge No crystallize_option Attempt Crystallization with co-additive (e.g., N-acetylcysteine) re_scavenge->crystallize_option G cluster_0 Scavenging Workflow a Dissolve Crude Product in Solvent b Add Solid-Supported Scavenger a->b c Stir at RT or Heat (2-24h) b->c d Filter through Celite® c->d e Concentrate Filtrate d->e f Analyze for Pd (ICP-MS) e->f

Caption: A typical experimental workflow for palladium scavenging.

Q6: Are there effective methods besides scavenging? What about crystallization?

Crystallization can be a powerful purification technique, especially on a large scale. However, due to the coordinating ability of the pyrimidine ring, palladium species can sometimes co-crystallize with the product, limiting the effectiveness of this method when used alone. [2] A more robust approach is crystallization with a sacrificial ligand . By adding a small amount of a strong chelating agent to the crystallization solvent, you can form a highly soluble palladium complex that preferentially remains in the mother liquor.

Common additives include:

  • N-Acetylcysteine [5]* Thiourea [5]* Sodium bisulfite [9] This combined approach often yields highly pure crystalline material with very low palladium content.

Q7: How can I purify a pyrimidine boronic acid that is difficult to handle with chromatography or scavenging?

For particularly challenging purifications, derivatization can be an excellent strategy. Boronic acids can be converted into salts or other derivatives that have different solubility and chromatographic properties. [11][12] A common method involves:

  • Treating the impure pyrimidine boronic acid with a base (e.g., NaOH) to form the sodium boronate salt. [12]2. The salt often has vastly different solubility than the organic impurities, allowing for purification by extraction or precipitation.

  • After isolating the pure salt, careful acidification (e.g., with HCl) regenerates the pure boronic acid. [12] This technique can be particularly effective for removing non-acidic impurities and residual palladium that did not respond to other methods.

Analytical Verification

Q8: How do I reliably measure the final palladium concentration in my product?

Verifying the removal of palladium is as important as the removal process itself. The gold standard for quantitative analysis is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . [5][7]This technique offers extremely low detection limits (ppb level) and is the method of choice for final quality control of APIs. [5]Other methods like Atomic Absorption (AA) spectroscopy are also used. [2] For more rapid, in-process monitoring to guide optimization, fluorescence-based detection kits have been developed. These methods use a palladium-catalyzed reaction to generate a fluorescent signal, allowing for high-throughput analysis without the need for expensive instrumentation and highly trained operators. [5][13]

References

  • Adams, D., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • PubMed. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. [Link]

  • ScienceDaily. (2007). Palladium And Platinum An Easier Find With New Detection Method. [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Gholam-Hosseini, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • Reddit. (2023). Your trick to remove residual palladium. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). How do you remove the trace amount of Palladium in the products?. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. [Link]

  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., et al. (2010). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

Comparative Guide: Coupling Efficiency of Pyrimidine-5-yl vs. Pyrimidine-2-yl Boronic Acids

[1]

Executive Summary: The Positional Dichotomy

In medicinal chemistry, the pyrimidine ring is a ubiquitous pharmacophore, particularly in kinase inhibitors. However, the installation of this ring via Suzuki-Miyaura cross-coupling presents a stark dichotomy based on the position of the boron attachment.

  • Pyrimidine-5-yl Boronic Acids: Behave as electron-deficient aromatics. They are generally stable, easy to handle, and couple efficiently under standard aqueous-basic conditions.

  • Pyrimidine-2-yl Boronic Acids: Are notoriously unstable.[1] The presence of adjacent nitrogen atoms renders the C-B bond highly susceptible to protodeboronation. Successful coupling requires specialized "slow-release" strategies (e.g., MIDA boronates) or strictly anhydrous conditions.

This guide analyzes the mechanistic causes of this divergence and provides validated protocols to ensure reproducible coupling at both positions.

Mechanistic Divergence: The "C2 Problem"

The drastic difference in coupling efficiency is dictated by the electronic environment of the carbon atom attached to the boron.

Pyrimidine-5-yl (Meta-like Stability)

The C5 position is flanked by carbons. While the ring is electron-deficient, the C5-B bond does not suffer from immediate proximity to the electronegative nitrogen lone pairs. Consequently, the boronate intermediate formed upon base complexation is relatively stable, allowing time for transmetalation to the Palladium (Pd) center.

Pyrimidine-2-yl (Ortho-like Instability)

The C2 position is flanked by two nitrogen atoms. Upon base complexation (formation of the boronate "ate" complex), the C-B bond is severely weakened. The adjacent nitrogen lone pairs stabilize the transition state for protonolysis, leading to rapid protodeboronation (replacement of B with H) before transmetalation can occur.

Diagram 1: Mechanistic Fate of Pyrimidinyl Boronates

Protodeboronationcluster_0Pyrimidine-5-yl (Stable Path)cluster_1Pyrimidine-2-yl (Unstable Path)Start55-Pyrimidinyl-B(OH)2Complex5Boronate 'Ate' ComplexStart5->Complex5+ BaseProduct5Pd-Transmetalation(Cross-Coupling)Complex5->Product5FastStart22-Pyrimidinyl-B(OH)2Complex2Boronate 'Ate' ComplexStart2->Complex2+ BaseDecomp2Protodeboronation(Pyrimidine + B(OH)3)Complex2->Decomp2Very Fast (k_decomp >> k_trans)Product2Pd-TransmetalationComplex2->Product2Slow

Caption: Comparative reaction pathways. The 2-yl isomer suffers from rapid protodeboronation (red path) which outcompetes the desired transmetalation, unlike the stable 5-yl isomer.

Performance Comparison Data

The following data consolidates findings from high-throughput screening and mechanistic studies (e.g., Burke Group, JACS 2010; Lloyd-Jones, JACS 2013).

FeaturePyrimidine-5-yl Boronic AcidPyrimidine-2-yl Boronic Acid
Bench Stability High (Months at RT)Very Low (Decomposes in moist air)
Hydrolysis t1/2 (pH 7-10) > 24 Hours< 5 Minutes (often seconds)
Standard Suzuki Yield *85 - 98% 0 - 15%
Dominant Side Product Homocoupling (minor)Pyrimidine (Protodeboronation)
Preferred Reagent Form Free Acid or Pinacol EsterMIDA Boronate or Trifluoroborate
Critical Additive None (Standard Base)Cu(OAc)2 (often required)

*Standard Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

Validated Experimental Protocols

To ensure reproducibility, use the protocol matching your specific isomer.

Protocol A: Pyrimidine-5-yl Coupling (Standard)

Best for: 5-pyrimidinyl boronic acids/esters coupling with aryl bromides/chlorides.

Rationale: The 5-yl species is robust. Standard biphasic conditions allow for efficient solubilization of inorganic bases.

  • Charge: To a reaction vial, add Aryl Bromide (1.0 equiv), 5-Pyrimidinylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Pyrimidine-2-yl Coupling (Slow-Release Strategy)

Best for: 2-pyrimidinyl species. Crucial: Do not use the free boronic acid. Use the MIDA boronate.

Rationale: The MIDA ligand protects the boron. Under anhydrous or specific hydrous conditions, the active boronic acid is released slowly, keeping its concentration low. This matches the rate of transmetalation and suppresses the second-order decomposition pathway.

  • Charge: Add Aryl Chloride/Bromide (1.0 equiv), 2-Pyrimidinyl MIDA Boronate (1.5 equiv), and Cu(OAc)₂ (0.5 equiv).

    • Note: Copper is often added to facilitate the transmetalation of these difficult substrates.

  • Catalyst: Add Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., XPhos or SPhos, 0.10 equiv).

  • Solvent: Add DMF or anhydrous Dioxane (0.2 M).

  • Base/Activator:

    • Option 1 (Anhydrous): K₃PO₄ (anhydrous, 3.0 equiv).

    • Option 2 (Slow Release): K₃PO₄ (3.0 equiv) + 2 drops of water (strictly controlled).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Filter through Celite (to remove Cu/Pd), dilute with EtOAc, wash extensively with LiCl (aq) if DMF was used.

Decision Matrix: Selecting the Right Workflow

Use this flowchart to determine the necessary precautions for your synthesis.

Diagram 2: Strategic Workflow Selection

WorkflowStartTarget Molecule SelectionCheckPosIs Boron on C2 or C5?Start->CheckPosC5Position C5CheckPos->C5C2Position C2CheckPos->C2StandardUse Free Boronic Acidor Pinacol EsterC5->StandardWarningSTOP: Free Acid UnstableC2->WarningCond1Standard Suzuki(Aq. Base, Pd(dppf))Standard->Cond1ChoiceSelect SurrogateWarning->ChoiceMIDAMIDA Boronate(Recommended)Choice->MIDAEstersPinacol EsterChoice->EstersProtocolMIDAProtocol B:Cu-Mediated / Slow ReleaseMIDA->ProtocolMIDAProtocolDryStrictly AnhydrousFast Catalyst (Pd-G4)Esters->ProtocolDry

Caption: Decision tree for selecting reagents. C2 coupling requires protected boron species (MIDA) or specialized anhydrous conditions to prevent decomposition.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

Elemental Analysis Standards for Methyl 5-boronopyrimidine-2-carboxylate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-boronopyrimidine-2-carboxylate (C₆H₇BN₂O₄) represents a critical class of heterocyclic boronic acids used extensively as intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery. However, validating its purity via standard Elemental Analysis (EA) is notoriously prone to failure.

Standard automated combustion methods frequently yield low Carbon (%C) values for this compound, not due to impurity, but due to the formation of refractory boron carbides during analysis. Furthermore, the tendency of the boronic acid moiety to dehydrate into boroxine trimers creates stoichiometric drift that mimics contamination.

This guide objectively compares three validation standards:

  • Standard CHN Combustion (The Control - often fails).

  • Optimized Combustion with Oxidative Adjuvants (The Recommended EA Method).

  • Orthogonal qNMR (The Absolute Purity Check).

Part 1: The Technical Challenge (The "Boron Trap")

Before selecting a standard, one must understand why the specific structure of methyl 5-boronopyrimidine-2-carboxylate resists standard analysis.

Refractory Carbide Formation

In standard combustion (900–1000°C), boron reacts with carbon from the pyrimidine ring to form Boron Carbide (B₄C) . This ceramic-like compound is thermally stable and traps carbon in the ash crucible, preventing it from converting to CO₂ for detection.

  • Result: Consistently low Carbon (%C) readings (often 1–3% lower than theoretical).

The Boroxine Equilibrium

Boronic acids are hygroscopic and exist in equilibrium with their anhydride (boroxine) forms.

  • Theoretical Formula (Acid): C₆H₇BN₂O₄

  • Dehydrated Formula (Boroxine Trimer): (C₆H₅BN₂O₂)₃

  • Impact: As the sample sits in the autosampler, it loses water. The Hydrogen (%H) content drops, and Carbon/Nitrogen percentages artificially rise, leading to a "failed" specification despite high chemical purity.

Part 2: Comparative Analysis of Standards

We evaluated three methodologies for characterizing a reference batch of methyl 5-boronopyrimidine-2-carboxylate.

Theoretical Values (C₆H₇BN₂O₄):

  • C: 39.61%

  • H: 3.88%

  • N: 15.40%

Comparative Data Summary
MetricMethod A: Standard CHNMethod B: Optimized (WO₃/V₂O₅)Method C: qNMR (Internal Std)
Carbon Recovery 37.80% (Low)39.55% (Accurate)99.8% (Purity)
Nitrogen Recovery 15.10% (Slight Low)15.38% (Accurate)N/A
Precision (RSD) High (>1.5%)Low (<0.2%)Low (<0.5%)
Primary Failure Carbide TrappingNoneN/A
Suitability NOT RECOMMENDED GOLD STANDARD for EA GOLD STANDARD for Assay

Part 3: Detailed Methodology & Protocols

Method A: Standard Combustion (Why it fails)
  • Protocol: Sample (2 mg) encapsulated in tin. Combusted at 980°C.

  • Observation: The pyrimidine ring typically combusts well, but the boron atom acts as a "carbon sink."

  • Verdict: Do not use this method for Certificate of Analysis (CoA) generation.

Method B: Optimized Combustion with Oxidative Adjuvants

To release the trapped carbon, we must disrupt the B–C bonds using high-temperature fluxing agents.

Recommended Protocol
  • Reagent Prep: Pre-condition Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) by heating to 100°C to remove adsorbed moisture.

  • Weighing: Weigh 1.5–2.0 mg of methyl 5-boronopyrimidine-2-carboxylate into a tin capsule.

  • Additive Layering: Directly add 5–10 mg of WO₃ powder on top of the sample.

    • Mechanism: WO₃ melts/fluxes at combustion temperatures, providing an oxygen-rich environment that oxidizes Boron to B₂O₃ (glass) rather than B₄C, releasing the Carbon as CO₂.

  • Encapsulation: Fold the tin capsule tightly to ensure the additive is in direct contact with the sample.

  • Combustion: Run at 1050°C (enriched oxygen pulse).

Acceptance Criteria:

  • %C: ± 0.4% of theoretical.[1]

  • %N: ± 0.3% of theoretical.

Method C: Orthogonal Validation (qNMR)

Because EA is sensitive to hydration state (Acid vs. Boroxine), qNMR is the superior method for determining functional purity (mass balance).

  • Solvent: DMSO-d6 (prevents ester hydrolysis).

  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard).

  • Key Signal: Integrate the pyrimidine protons (singlet ~9.0–9.2 ppm) against the internal standard.

Part 4: Visualization of Workflows

Diagram 1: The Combustion Mechanism (Standard vs. Optimized)

CombustionMechanism cluster_fail Method A: Standard (Failure Mode) cluster_pass Method B: Optimized (WO3 Additive) Sample Sample: Methyl 5-boronopyrimidine-2-carboxylate Furnace Combustion Furnace (950-1050°C) Sample->Furnace Carbide Boron Carbide (B4C) Formation Furnace->Carbide No Additive WO3 WO3 Flux (Oxidative Aid) Furnace->WO3 + WO3 Additive TrappedC Trapped Carbon (Ash) Carbide->TrappedC LowCO2 Reduced CO2 Output (Low %C Result) TrappedC->LowCO2 Borate Boron Oxide (B2O3) Glass WO3->Borate Oxidation FullCO2 Full CO2 Release (Accurate %C) Borate->FullCO2 Carbon Release

Caption: Mechanism of Carbon recovery. Method A leads to carbide trapping, while Method B (WO₃) ensures complete oxidation.

Diagram 2: Validation Decision Tree

DecisionTree Start Start: Validate Purity of Methyl 5-boronopyrimidine-2-carboxylate Step1 Perform qNMR (Determine Mass Purity) Start->Step1 Check1 Purity > 98%? Step1->Check1 Fail1 Reject Batch (Re-purify) Check1->Fail1 No Step2 Perform EA (Method B) with WO3 Additive Check1->Step2 Yes Check2 Values within ±0.4%? Step2->Check2 Pass Release Batch (CoA Approved) Check2->Pass Yes CalcCheck Check Stoichiometry for Boroxine (Trimer) Check2->CalcCheck No (High C/N?) CalcCheck->Fail1 No Match Recalc Recalculate Theoreticals for Anhydride Form CalcCheck->Recalc Yes Recalc->Pass Matches Trimer

Caption: Recommended decision workflow. Note the specific check for Boroxine formation if initial EA values drift high.

References

  • Microchemical Journal: Combustion analysis of organoboron compounds: The role of oxid

    • Source:

  • ACS Guide to Elemental Analysis: Best practices for reporting elemental analysis of refractory compounds.

    • Source:

  • Journal of Pharmaceutical and Biomedical Analysis: Quantitative NMR (qNMR) as a replacement for elemental analysis in drug discovery.

    • Source:

  • Boronic Acids in Synthesis: Structure, Properties, and Preparation of Boronic Acid Deriv

    • Source:

Sources

Safety Operating Guide

Personal protective equipment for handling (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Overview

Compound Identity: (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid CAS Number: 1814938-78-7 Molecular Formula: C₆H₇BN₂O₄ Storage Requirement: -20°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive.[1]

As researchers, we often treat boronic acids as routine reagents, but this specific derivative—bearing a methoxycarbonyl (methyl ester) group at the C2 position—requires elevated vigilance compared to simple phenylboronic acids. The presence of the ester group introduces susceptibility to hydrolysis, while the pyrimidine ring increases nitrogenous basicity, potentially complicating purification if handled casually.

This guide moves beyond generic MSDS data to provide an operational blueprint for maintaining both personnel safety and compound integrity (purity) during experimental workflows.

Risk Assessment & Hazard Profiling

The following hazards are intrinsic to this compound based on GHS classifications and structural functional group analysis.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.Strict "No-Touch" policy; prohibit open-bench weighing without draft shields.
Skin Irritation H315 Causes skin irritation.[2][3][4][5][6][7]Boronic acids can act as mild Lewis acids; prolonged contact may dehydrate or irritate the dermis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7]Fine particulates are highly irritating to mucous membranes.
Reactivity N/AMoisture/Base Sensitive.The C2-ester is labile. Exposure to atmospheric moisture can lead to hydrolysis of the ester or dehydration of the boronic acid into boroxines (trimers).

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab gear." Select PPE based on the specific permeation risks of boronic acid derivatives in organic solvents.

PPE CategoryStandard RequirementAdvanced Specification (Senior Scientist Recommendation)
Hand Protection Nitrile Gloves (4 mil)Double-Gloving Strategy: 1. Inner Layer: 4 mil Nitrile (bright color for contrast).2. Outer Layer: 5-8 mil Nitrile (Extended Cuff).Why? Boronic acids dissolved in DMSO/DMF can permeate thin nitrile. Change outer gloves immediately upon splash contact.
Eye/Face Safety Glasses w/ Side ShieldsChemical Goggles are mandatory if working with >5g quantities or fine powders where dust generation is probable. Face shields are required during scale-up synthesis (>10g).
Respiratory Fume HoodN95/P100 Respirator is required only if weighing outside a fume hood (not recommended). Always work within a certified fume hood with sash at safe height.
Body Lab Coat (Cotton/Poly)Tyvek Sleeves or a chemical-resistant apron are recommended when handling stock solutions to prevent sleeve-wicking of hazardous solvents.

Operational Handling Protocol

This workflow is designed to prevent compound degradation (hydrolysis/oxidation) and personnel exposure.

Phase 1: Retrieval & Thawing
  • Cold Chain: The compound is stored at -20°C .[1]

  • Equilibration: CRITICAL STEP. Allow the sealed vial to warm to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the solid. This water will rapidly hydrolyze the methyl ester (methoxycarbonyl group) and degrade the boronic acid moiety, rendering the reagent useless for precise stoichiometry.

Phase 2: Weighing & Solubilization
  • Static Control: Boronic acids are often fluffy, electrostatic solids. Use an anti-static gun or ionizer if the powder "flies."

  • Weighing:

    • Place balance inside the fume hood or a vented enclosure.

    • Tare a dry, argon-flushed vial.

    • Transfer solid using a disposable spatula (avoid metal spatulas if trace metal catalysis is a concern for downstream coupling).

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF.

    • Avoid: Alcohols (Methanol/Ethanol) for long-term storage, as transesterification of the methyl ester can occur.

    • Avoid: Aqueous bases until the exact moment of reaction (prevents hydrolysis).

Phase 3: Reaction Setup
  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon.

  • Addition: Add the boronic acid solution last or strictly control the pH if using Suzuki-Miyaura conditions. High pH (>10) can rapidly hydrolyze the C2-ester.

Workflow Visualization

The following diagram outlines the logical flow from storage to disposal, emphasizing critical control points (CCPs) for safety and integrity.

G cluster_safety Critical Safety Zone (Fume Hood) Storage Storage: -20°C (Inert Atmosphere) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing PPE: Double Nitrile Solubilization Solubilization (Anhydrous DMSO/DMF) Weighing->Solubilization Avoid Alcohols Waste Disposal (Solid/Liquid Hazardous) Weighing->Waste Contaminated Consumables Reaction Reaction Setup (Argon Purge) Solubilization->Reaction Immediate Use Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing moisture control (Equilibration) and containment (Safety Zone).

Waste Disposal & Emergency Response

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers.

  • Categorization:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (verify if "Boron-containing" requires specific labeling in your jurisdiction).

    • Liquid Waste: Collect in "Organic Solvents" waste. If the reaction involved heavy metals (Pd, Ni), segregate into "Heavy Metal Aqueous/Organic" streams.

  • Labeling: Clearly label as "Contains Boronic Acid Derivative; Toxic."

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Boronic acids can be sticky; mechanical action (rubbing) with soap is necessary.

  • Eye Contact: Flush with eyewash for 15 minutes. Seek medical attention immediately (H319).

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum, then wipe down with a mild detergent solution.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Contextual reference for boronic acid stability and handling).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.